Cas no 2090178-03-1 (methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate)

methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 1,4-Benzodioxin-2-carboxylic acid, 6-amino-2,3-dihydro-2-methyl-, methyl ester
- methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
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- インチ: 1S/C11H13NO4/c1-11(10(13)14-2)6-15-9-5-7(12)3-4-8(9)16-11/h3-5H,6,12H2,1-2H3
- InChIKey: HGXWFHZWLKAXPL-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(N)C=C2OCC1(C)C(OC)=O
methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329265-1g |
methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate |
2090178-03-1 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-329265-1.0g |
methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate |
2090178-03-1 | 1.0g |
$0.0 | 2023-02-23 |
methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylateに関する追加情報
Methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS No. 2090178-03-1): A Comprehensive Overview
Methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, identified by its CAS number 2090178-03-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, belonging to the benzodioxine class, has garnered attention due to its structural complexity and potential biological activities. The benzodioxine scaffold is known for its presence in various bioactive natural products and synthetic intermediates, making it a valuable scaffold for drug discovery.
The< strong> molecular structure of methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate features a fused ring system consisting of an aromatic ring connected to a dihydropyranone moiety. This unique arrangement contributes to its distinct chemical properties and reactivity. The presence of both amino and carboxylate functional groups further enhances its potential as a pharmacophore, enabling diverse interactions with biological targets.
In recent years, there has been growing interest in exploring the< strong> pharmacological potential of benzodioxine derivatives. Research has demonstrated that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong> 6-amino group in particular plays a crucial role in modulating the biological activity of the molecule by participating in hydrogen bonding and other non-covalent interactions with biological targets.
One of the most compelling aspects of methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate is its< strong> synthetic accessibility. The compound can be readily synthesized through well-established organic reactions, making it an attractive candidate for further structural optimization and lead optimization studies. The< strong> carboxylate group provides a handle for further derivatization, allowing chemists to explore new analogs with enhanced pharmacological properties.
The< strong> chemical stability of this compound under various conditions has also been studied extensively. Research indicates that methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate maintains its integrity under standard storage conditions but may degrade under extreme pH or temperature conditions. This information is crucial for formulating and storing the compound effectively.
In the context of drug discovery, the< strong> molecular diversity offered by benzodioxine derivatives is particularly valuable. Computational modeling and high-throughput screening techniques have been employed to identify novel analogs with improved binding affinity and selectivity. These approaches have led to the discovery of several promising candidates that are being further investigated in preclinical studies.
The< strong> role of computational chemistry in understanding the behavior of methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into its interactions with biological targets at an atomic level. These insights are invaluable for designing more effective drugs with fewer side effects.
The< strong> regulatory considerations associated with this compound are also important. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure safety in laboratory settings. Detailed guidelines on storage, handling, and disposal are available from regulatory agencies such as the FDA and EMA.
The< strong> future directions for research on methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate are promising. Ongoing studies aim to explore its potential in treating various diseases by targeting specific biological pathways. Additionally, efforts are underway to develop more efficient synthetic routes that minimize waste and improve yield.
In conclusion, methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS No. 2090178-03-1) is a compound with significant pharmaceutical potential. Its unique structure and functional groups make it an attractive candidate for drug discovery efforts aimed at developing new treatments for various diseases. With continued research and development, this compound has the potential to make meaningful contributions to human health.
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